

A Comprehensive Technical Guide to 2-Amino-3-bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-bromo-5-chlorobenzonitrile

Cat. No.: B1290257

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromo-5-chlorobenzonitrile is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group and deactivating halogen and nitrile moieties, provides a rich platform for diverse chemical transformations. This document provides an in-depth overview of the physicochemical properties, synthesis, and known biological interactions of **2-Amino-3-bromo-5-chlorobenzonitrile**, serving as a technical resource for professionals in research and development.

Physicochemical Properties

2-Amino-3-bromo-5-chlorobenzonitrile is a solid at room temperature, characterized by its well-defined melting point and limited solubility in water.^[1] The presence of multiple functional groups, including an amino group capable of hydrogen bonding and halogen atoms, dictates its crystal packing and physical characteristics.^[1]

Table 1: Core Physicochemical and Identification Data

Property	Value	Source(s)
IUPAC Name	2-amino-3-bromo-5-chlorobenzonitrile	[1]
CAS Number	914636-84-3	[1]
Molecular Formula	C ₇ H ₄ BrClN ₂	[1] [2]
Molecular Weight	231.48 g/mol	[1] [2]
Melting Point	138-140°C	[1]
Appearance	Solid (form not specified)	[1]
Water Solubility	0.0799 mg/mL (0.000345 mol/L)	[1]
LogP	2.8	[1]
SMILES	<chem>C1=C(C=C(C(=C1C#N)N)Br)C</chem> 	[1]
InChI	InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2	[1]
InChI Key	BWYLAELWYGJTEX-UHFFFAOYSA-N	[1]

Synthesis and Characterization

The synthesis of **2-Amino-3-bromo-5-chlorobenzonitrile** can be approached through electrophilic aromatic substitution, leveraging the directing effects of the substituents on the benzonitrile ring. A common strategy involves the bromination of a pre-existing aminobenzonitrile derivative.[\[3\]](#)

Experimental Protocol: Proposed Synthesis

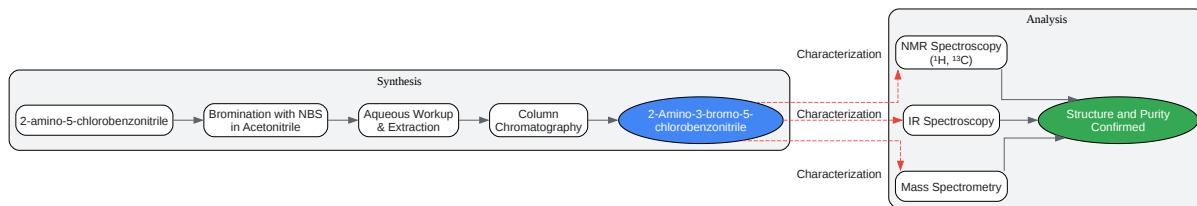
A plausible synthetic route involves the direct bromination of 2-amino-5-chlorobenzonitrile. The amino group is a strong activating and ortho-, para-directing group, making the position ortho to it (and meta to the nitrile) susceptible to electrophilic attack.

Reaction Scheme:

2-amino-5-chlorobenzonitrile + Brominating Agent → **2-Amino-3-bromo-5-chlorobenzonitrile**

Materials:

- 2-amino-5-chlorobenzonitrile
- N-Bromosuccinimide (NBS)
- Acetonitrile (solvent)
- Stir plate and magnetic stir bar
- Round-bottom flask
- Reflux condenser
- Standard glassware for workup and purification


Procedure:

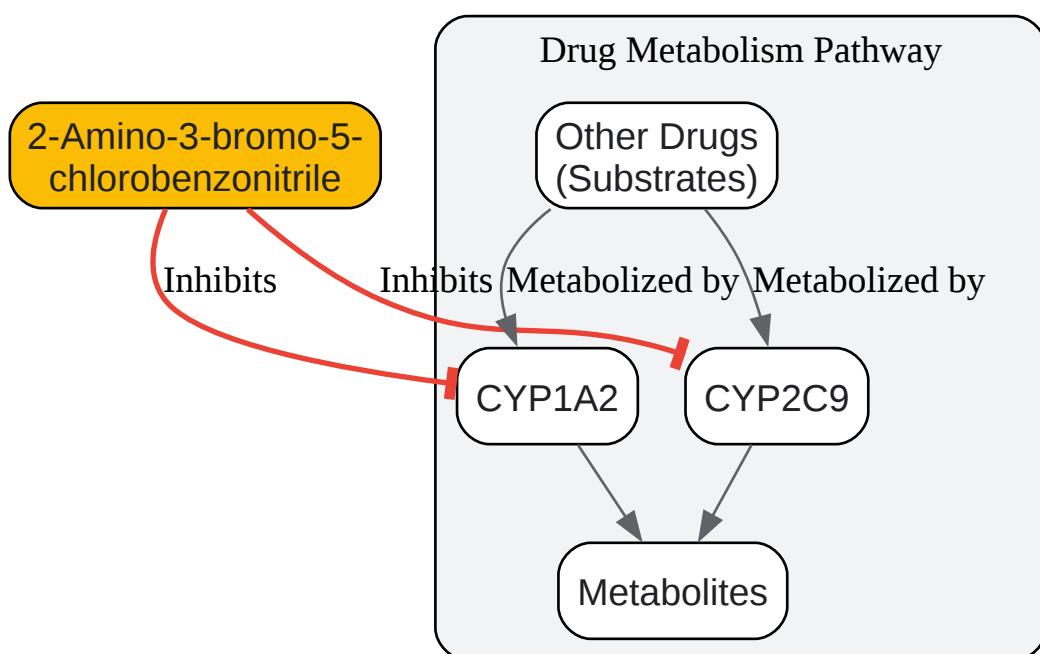
- Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzonitrile in a suitable solvent such as acetonitrile.
- Reagent Addition: Slowly add one equivalent of N-Bromosuccinimide (NBS) to the solution at room temperature while stirring.
- Reaction Progression: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.
- Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding water.
- Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure **2-Amino-3-bromo-5-chlorobenzonitrile**.

Characterization

The identity and purity of the synthesized **2-Amino-3-bromo-5-chlorobenzonitrile** are confirmed using standard analytical techniques. While specific spectral data is not publicly available, characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and weight.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis and analysis.

Biological Activity and Interactions

2-Amino-3-bromo-5-chlorobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds.^[3] Its biological activity is an area of active research, with preliminary studies indicating interactions with key metabolic enzymes.

Inhibition of Cytochrome P450 Enzymes

Research has identified **2-Amino-3-bromo-5-chlorobenzonitrile** as an inhibitor of Cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9.^[3] These enzymes are critical components of drug metabolism pathways in the liver. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially causing drug-drug interactions. This property makes the compound a subject of interest in drug development for understanding and predicting metabolic profiles.

[Click to download full resolution via product page](#)

Caption: Inhibition of Cytochrome P450 enzymes.

Stability and Handling

Chemical Stability

2-Amino-3-bromo-5-chlorobenzonitrile is generally stable under standard storage conditions. However, it is incompatible with strong oxidizing agents, which can lead to hazardous reactions.^[3] The amino group is particularly susceptible to oxidation.^[3]

Thermal and Photochemical Stability

The compound has limited stability when exposed to high temperatures or ultraviolet radiation. [3] Thermal decomposition can produce toxic fumes, including nitrogen oxides, hydrogen bromide, and hydrogen chloride.[3] As with many halogenated aromatic compounds, it is susceptible to photodegradation.[3]

Handling and Safety

Due to its potential toxicity, **2-Amino-3-bromo-5-chlorobenzonitrile** should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] In case of contact, affected skin should be washed thoroughly with water. [1]

Conclusion

2-Amino-3-bromo-5-chlorobenzonitrile is a chemical intermediate with a distinct set of physicochemical properties that make it valuable for synthetic applications. Its role as an inhibitor of key drug-metabolizing enzymes highlights its importance in pharmacological research and drug development. A thorough understanding of its synthesis, characterization, and handling is essential for its safe and effective utilization in the laboratory and beyond. Further research into its biological activities and applications in materials science is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. canbipharm.com [canbipharm.com]
- 2. scbt.com [scbt.com]
- 3. Buy 2-Amino-3-bromo-5-chlorobenzonitrile | 914636-84-3 [smolecule.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Amino-3-bromo-5-chlorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1290257#physicochemical-properties-of-2-amino-3-bromo-5-chlorobenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com